Methyl 3-oxocyclohexanecarboxylate

概要

説明

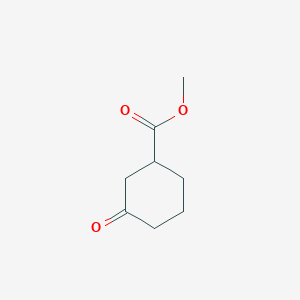

Methyl 3-oxocyclohexanecarboxylate (CAS: 13148-83-9) is a cyclic keto-ester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol. Key properties include:

- Density: 1.1 g/cm³

- Boiling Point: 230.8°C (at 760 mmHg)

- Flash Point: 94.8°C

- Topological Polar Surface Area (TPSA): 43.37 Ų, indicating moderate polarity .

- Structural Features: A cyclohexane ring with a ketone group at position 3 and a methyl ester substituent.

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive ketone and ester functionalities.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of methyl 3-oxocyclohex-1-ene-1-carboxylate. This process uses a palladium catalyst and hydrogen gas under elevated pressure and temperature to achieve high yields .

化学反応の分析

Types of Reactions: Methyl 3-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-oxocyclohexanecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to methyl 3-hydroxycyclohexanecarboxylate using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: 3-oxocyclohexanecarboxylic acid.

Reduction: Methyl 3-hydroxycyclohexanecarboxylate.

Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

- Organic Synthesis

- Medicinal Chemistry

- Biocatalytic Applications

-

Electrochemical Ring Expansion

- Research indicates that this compound can be used in electrochemical ring expansion reactions, providing a method for generating cyclic compounds with potential applications in material science and pharmaceuticals.

- Flavoring Agents

Case Study 1: Synthesis of Chiral Drugs

A study demonstrated the use of this compound as a chiral building block for synthesizing specific enantiomers of pharmaceuticals. The research highlighted the advantages of biocatalytic methods over traditional chemical synthesis in achieving higher selectivity and yield.

Case Study 2: Anti-inflammatory Drug Development

Research published on the synthesis pathways involving this compound showed its potential as a precursor for developing new anti-inflammatory agents. The study focused on optimizing reaction conditions to enhance the efficacy of the synthesized compounds .

Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Can be oxidized to form 3-oxocyclohexanecarboxylic acid | 3-Oxocyclohexanecarboxylic acid |

| Reduction | Reduced to methyl 3-hydroxycyclohexanecarboxylate | Methyl 3-hydroxycyclohexanecarboxylate |

| Substitution | Participates in nucleophilic substitution reactions | Various substituted cyclohexanecarboxylates |

作用機序

The mechanism of action of methyl 3-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 3-oxocyclohexanecarboxylate (CAS: 251-626-8)

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Key Differences :

- Applications : Similar synthetic utility but preferred in reactions requiring slower hydrolysis due to the ethyl group’s steric bulk.

Methyl 2-oxocyclohexanecarboxylate (CAS: 41302-34-5)

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Key Differences: Ketone group at position 2 instead of 3. Altered electronic and steric effects influence reactivity; the 2-oxo derivative may exhibit different keto-enol tautomerism behavior .

Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate (CAS: 1986818-77-2)

- Molecular Formula : C₉H₁₁F₃O₃

- Molecular Weight : 224.18 g/mol

- Key Differences: Trifluoromethyl (-CF₃) group at position 5 introduces strong electron-withdrawing effects, increasing acidity of adjacent protons.

(S)-Methyl 3-oxocyclopentanecarboxylate (CAS: 132076-32-5)

- Molecular Formula : C₇H₁₀O₃

- Molecular Weight : 142.15 g/mol

- Key Differences :

Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1408058-16-1)

- Molecular Formula : C₁₄H₁₄Cl₂O₃

- Molecular Weight : 307.17 g/mol

- Key Differences: Dichlorophenyl substituent adds steric bulk and lipophilicity. Potential applications in medicinal chemistry due to enhanced binding interactions with biological targets .

Comparative Data Table

生物活性

Methyl 3-oxocyclohexanecarboxylate (C8H12O3) is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound features a cyclohexane ring with a ketone group at the third position and a carboxylate ester group at the first position, making it a versatile building block in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is primarily studied for its role in enzyme-catalyzed reactions and metabolic pathways involving ketones and esters. Its structural characteristics suggest that it may interact with various biological targets, potentially influencing metabolic processes and enzyme activities. However, comprehensive studies elucidating the exact biochemical pathways affected by this compound are still limited .

Pharmacological Applications

Research indicates that this compound may serve as a precursor in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties. Its unique structure allows for modifications that can enhance its therapeutic efficacy .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features of similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 3-hydroxycyclohexanecarboxylate | C8H14O3 | Reduced form; exhibits different reactivity |

| Methyl 3-oxocyclopentanecarboxylate | C7H10O3 | Five-membered ring; distinct chemical properties |

| Methyl 3-oxocycloheptanecarboxylate | C9H14O3 | Seven-membered ring; affects stability and reactivity |

These comparisons highlight how variations in ring size and functional groups can influence the biological activity and pharmacological potential of these compounds .

Enzyme Interactions

This compound has been shown to interact with various enzymes, suggesting its role as an enzyme substrate or inhibitor. For example, studies have indicated that this compound can be utilized in the study of enzyme-catalyzed reactions, particularly those involving ketones and esters .

Case Studies

- Synthesis of Chiral Variants : Research has demonstrated that biocatalytic methods, such as lipase-mediated resolution, can be employed to synthesize specific enantiomers of this compound. This chirality is crucial in drug discovery as different enantiomers can exhibit varying biological activities .

- Pharmacological Testing : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. While detailed results are scarce, preliminary data suggest potential tumor cell-specific cytotoxicity, warranting further investigation into its anticancer properties .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, it is noted that the compound is a liquid at room temperature and demonstrates solubility in water, which may influence its absorption and distribution within biological systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-oxocyclohexanecarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via Claisen condensation or cycloaddition reactions involving ketones and esters. For example, cycloaddition of dienes with acrylate derivatives under catalytic conditions can yield cyclohexenecarboxylates. Optimization requires controlling temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DCM), and acid/base catalysts (e.g., BF₃·Et₂O). Product purity (>95%) can be achieved through fractional distillation or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Gas Chromatography (GC) : To separate and quantify products, especially in dehydration reactions (e.g., distinguishing methylcyclohexene isomers) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., δ ~2.1–2.5 ppm for cyclohexane protons, δ ~173 ppm for ester carbonyl) .

- Polar Surface Area (TPSA) : Calculated as 43.37 Ų, aiding in solubility and reactivity predictions .

Q. How does this compound participate in common organic transformations?

The compound undergoes:

- Oxidation : The ketone group can be oxidized to carboxylic acids or lactones under strong oxidizing agents (e.g., KMnO₄) .

- Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ or catalytic hydrogenation .

- Ester Hydrolysis : Acidic or basic conditions cleave the ester to yield 3-oxocyclohexanecarboxylic acid .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Zaitsev vs. anti-Zaitsev products) manifest in acid-catalyzed dehydration of this compound derivatives?

Dehydration of alcohol derivatives (e.g., 3-hydroxycyclohexanecarboxylate) may produce 1-methylcyclohexene (Zaitsev) or methylenecyclohexane (anti-Zaitsev) depending on steric hindrance and acid strength. GC-MS analysis is critical to resolve isomers, as seen in analogous studies on methylcyclohexanol dehydration .

Q. What strategies resolve contradictions in regioselectivity data for nucleophilic additions to this compound?

Conflicting regioselectivity (e.g., α vs. β attack on the ketone) arises from solvent polarity and nucleophile hardness. For example:

- Grignard reagents favor 1,2-addition in nonpolar solvents.

- Enolates in polar aprotic solvents (e.g., DMF) may undergo conjugate addition. Computational modeling (DFT) and kinetic studies are recommended to map transition states .

Q. How is this compound utilized as a chiral building block in asymmetric synthesis?

The cyclohexane ring’s rigidity enables enantioselective functionalization. For example:

- Chiral Auxiliaries : Use (-)-Menthol esters to induce asymmetry during alkylation .

- Catalytic Asymmetric Hydrogenation : Pd/C with chiral ligands (e.g., BINAP) reduces ketones to alcohols with >90% ee .

Q. What are the challenges in stabilizing this compound under varying pH and temperature conditions?

The ester group is prone to hydrolysis in aqueous media (pH < 3 or > 10). Stability studies recommend:

- Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent oxidation .

- Reaction Conditions : Use buffered solutions (pH 6–8) for aqueous-phase reactions .

Q. How can this compound derivatives act as intermediates in bioactive molecule synthesis?

The compound serves as a precursor for:

- Pharmaceuticals : Functionalization to cyclohexane-based kinase inhibitors or anti-inflammatory agents .

- Agrochemicals : Derivatization into plant growth regulators via allylation or epoxidation .

Q. Methodological Notes

- Contradiction Analysis : Discrepancies in reaction outcomes (e.g., product ratios) often stem from impurities in starting materials or variations in catalyst loading. Replicate experiments with controlled purity standards (e.g., >99% substrates) are advised .

- Data Validation : Cross-reference NMR/GC results with computational simulations (e.g., Gaussian) to confirm peak assignments .

特性

IUPAC Name |

methyl 3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEFSJWFUPHVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340613 | |

| Record name | Methyl 3-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-83-9 | |

| Record name | Methyl 3-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。